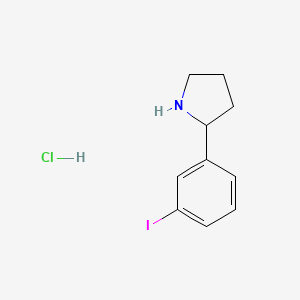
2-(3-Iodophenyl)pyrrolidinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-iodophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12IN·HCl. It is a pyrrolidine derivative where an iodine atom is substituted at the 3-position of the phenyl ring. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)pyrrolidine hydrochloride typically involves the iodination of a pyrrolidine precursor. One common method includes the reaction of 3-iodoaniline with pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of 2-(3-iodophenyl)pyrrolidine hydrochloride may involve large-scale iodination reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(3-iodophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the iodine substituent to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学研究应用
2-(3-iodophenyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-iodophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. The pyrrolidine ring may also interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-(4-iodophenyl)pyrrolidine hydrochloride
- 2-(2-iodophenyl)pyrrolidine hydrochloride
- 2-(3-bromophenyl)pyrrolidine hydrochloride
Uniqueness
2-(3-iodophenyl)pyrrolidine hydrochloride is unique due to the specific position of the iodine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The position of the iodine atom can affect the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for targeted research applications.
属性
分子式 |
C10H13ClIN |
|---|---|
分子量 |
309.57 g/mol |
IUPAC 名称 |
2-(3-iodophenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H12IN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H |
InChI 键 |
HZMGVJFOTOIYAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC(=CC=C2)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
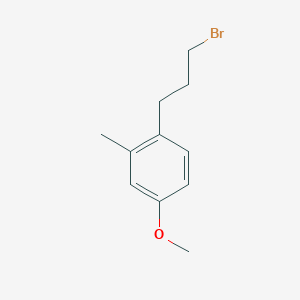
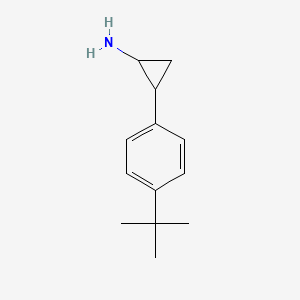
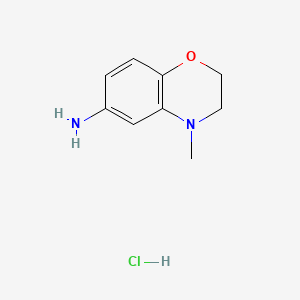
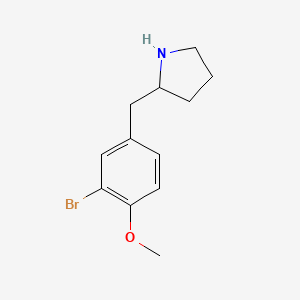

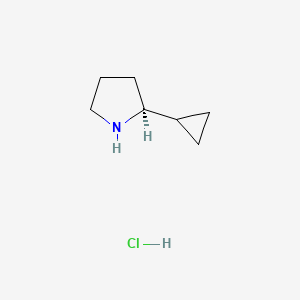

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)
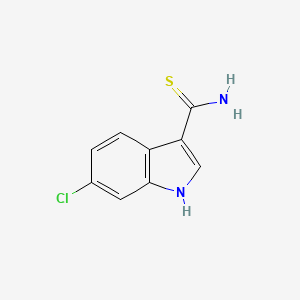
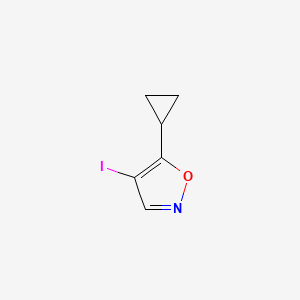
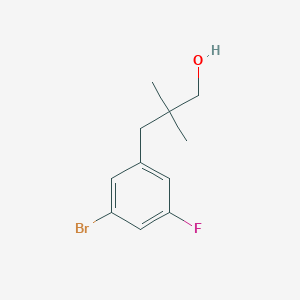
![6-Oxaspiro[3.4]octan-2-ol](/img/structure/B13592693.png)

